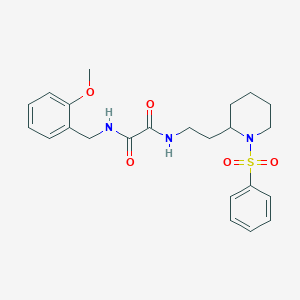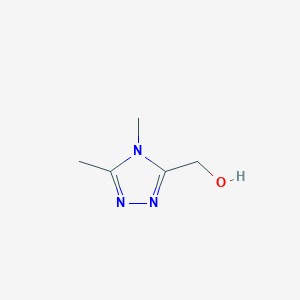![molecular formula C13H24N2O3 B2762185 (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid CAS No. 1909294-61-6](/img/structure/B2762185.png)
(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid, commonly known as PPFMH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPFMH belongs to the class of compounds known as formyl peptide receptor (FPR) agonists, which have been shown to modulate immune responses and inflammation.
Aplicaciones Científicas De Investigación
Complexation and Spectroscopic Studies
One application area is in the complexation and spectroscopic studies of metal ions with tetramic acid derivatives, which are structurally related to (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid. For instance, 5-Benzylidene-3-hexanoyl tetramic acid, an analogue of natural products, has been studied for its complexation with metal ions such as Magnesium (II), Zinc(II), and Barium (II). These studies have elucidated the structure of such complexes using NMR, IR, and MS spectroscopy, showcasing the potential biochemical activity of these compounds (Petroliagi et al., 2000).
Luminescence and Binding Characteristics
Another application involves the synthesis and investigation of the luminescence properties of novel aromatic carboxylic acid derivatives and their metal complexes. For example, the study of a polyamino polycarboxylic pyridine derivative ligand and its Europium (III) and Terbium (III) complexes has revealed insights into their solid-state luminescence properties. These complexes demonstrate strong luminescence intensity, which could be attributed to the ligand's efficient antenna effect. Additionally, the binding interaction of the ligand with bovine serum albumin (BSA) indicates potential medicinal value, providing a static quenching procedure that could be vital for drug delivery mechanisms (R. Tang et al., 2011).
Enhancement of Transdermal Permeation
The structural analogues of (3S)-5-methyl-3-({[(2S)-pyrrolidin-2-yl]formamido}methyl)hexanoic acid have also been explored for their activity as transdermal permeation enhancers. A series of esters and amides substituted with tertiary amino groups have demonstrated significant potential in enhancing the transdermal delivery of therapeutic agents, showcasing a novel approach to improving drug permeation through human skin (Farsa et al., 2010).
Synthesis of Pharmaceutical Intermediates
Furthermore, the compound has implications in the synthesis of key pharmaceutical intermediates. For example, the synthesis of a key intermediate involving a palladium-catalyzed cyanation/reduction sequence demonstrates the compound's relevance in developing pharmaceutical agents. This process highlights the compound's role in creating building blocks for drug development, illustrating its importance in synthetic organic chemistry (Xin Wang et al., 2006).
Biobased Synthesis of Lactams
Additionally, the synthesis of 5-methyl-2-pyrrolidone from levulinic acid under quasi-catalytic and solvent-free conditions represents an eco-friendly approach to producing valuable lactams. This method utilizes formamide and formic acid as nitrogen and hydrogen sources, respectively, showcasing an efficient synthesis route that leverages biobased feedstocks for chemical production (Hongguo Wu et al., 2019).
Propiedades
IUPAC Name |
(3S)-5-methyl-3-[[[(2S)-pyrrolidine-2-carbonyl]amino]methyl]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-9(2)6-10(7-12(16)17)8-15-13(18)11-4-3-5-14-11/h9-11,14H,3-8H2,1-2H3,(H,15,18)(H,16,17)/t10-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRIDAZKHBURCB-QWRGUYRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)[C@@H]1CCCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2762102.png)

![(Z)-N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(4-nitrophenyl)acrylamide hydrochloride](/img/structure/B2762104.png)
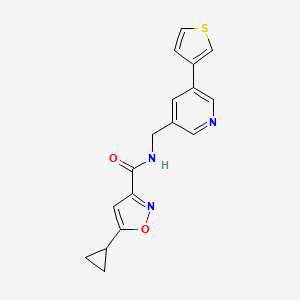
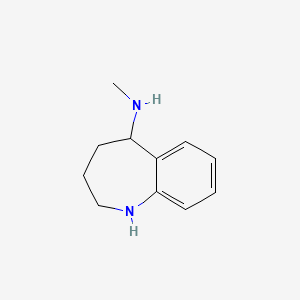


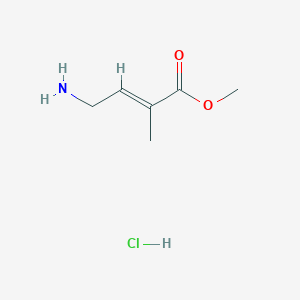
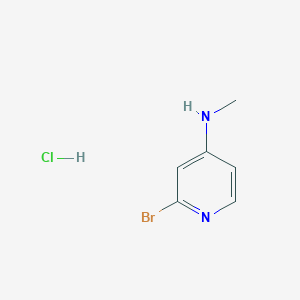
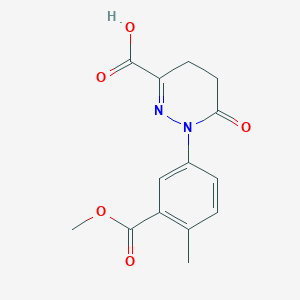
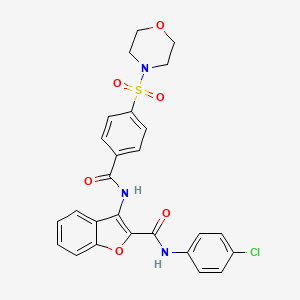
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2762121.png)
